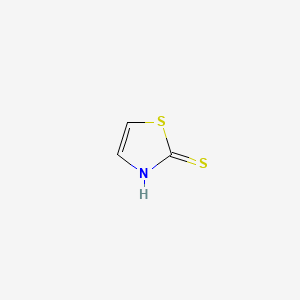

2-Mercaptothiazole

Description

Conventional Multistep Synthesis Approaches

Classical methods for synthesizing the 2-mercaptobenzothiazole (B37678) scaffold have been established for over a century and often involve multiple steps, high pressures, and high temperatures.

A foundational method for the preparation of 2-mercaptobenzothiazole involves the reaction of o-aminothiophenol with carbon disulfide. atamanchemicals.comwikipedia.org This reaction, originally developed by A. W. Hoffmann, proceeds via the formation of an intermediate dithiocarbamate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form the benzothiazole (B30560) ring. atamanchemicals.comwikipedia.org The process can be conducted in a basic medium, such as ethanol (B145695), to facilitate the reaction. uobaghdad.edu.iqrdd.edu.iq While this method is a direct and well-understood route, the availability and handling of o-aminothiophenol can be a consideration for large-scale production.

Reaction Scheme: o-Aminothiophenol and Carbon Disulfide

This idealized equation shows the condensation of o-aminothiophenol with carbon disulfide to yield 2-mercaptobenzothiazole and hydrogen sulfide. wikipedia.org

An alternative and widely explored pathway utilizes o-haloanilines as the starting material. This approach avoids the direct use of o-aminothiophenol. In a notable variation, o-haloanilines react with carbon disulfide in the presence of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.gov This DBU-promoted tandem reaction involves an initial nucleophilic attack of the aniline (B41778) on carbon disulfide, followed by an intramolecular SNAr (nucleophilic aromatic substitution) cyclization to yield the 2-mercaptobenzothiazole product. organic-chemistry.org This method is advantageous as it is often performed under metal-free conditions and demonstrates good tolerance for various substituents on the aniline ring. organic-chemistry.orgfigshare.com

Research has shown that this reaction proceeds efficiently in solvents like toluene (B28343) at elevated temperatures (e.g., 80°C), affording good to excellent yields. organic-chemistry.org The choice of halogen on the aniline is crucial; o-iodoanilines and o-bromoanilines are generally effective substrates, whereas o-chloroanilines may fail to react under similar conditions. organic-chemistry.org

Table 1: DBU-Promoted Synthesis of 2-Mercaptobenzothiazole Derivatives from o-Haloanilines

| o-Haloaniline Derivative | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Iodoaniline | DBU | Toluene | 80 | Good to Excellent | organic-chemistry.orgfigshare.com |

| Substituted o-Iodoanilines | DBU | Toluene | 80 | Good to Excellent | organic-chemistry.orgresearcher.life |

| o-Chloroaniline | DBU | Toluene | 80 | No Reaction | organic-chemistry.org |

More recent synthetic strategies focus on the direct functionalization of C–H bonds. The sulfanylation of a C–H bond in the benzothiazole core itself or in a precursor molecule represents an advanced approach. For instance, the direct sulfanylation of the C2–H bond in benzothiazole can be achieved using disulfides with a nanosized Fe₃O₄ particle catalyst. nih.gov Another innovative method involves the KI/K₂S₂O₈-mediated C–H sulfanylation of ketones with 2-mercaptobenzothiazole at room temperature. nih.govresearchgate.net This reaction forms β-ketothioesters, which are valuable synthetic intermediates. The yields for this transformation are generally high for aromatic ketones (67-92%) but lower for aliphatic ketones. nih.govresearchgate.net

An unconventional route involves the ring-opening and subsequent cyclization of benzotriazole (B28993) derivatives. Specifically, aryl 1H-1,2,3-benzotriazole-1-carbodithioates can be converted into 2-arylthiobenzothiazoles. nih.gov This transformation is initiated by a radical initiator like AIBN and uses a reducing agent such as polymethylhydrosiloxane (B1170920) (PMHS), which serves as a greener alternative to toxic reagents like tributyltin hydride. nih.gov This method highlights the utility of ring transformation reactions in constructing the benzothiazole skeleton.

Green Chemistry Principles in 2-Mercaptobenzothiazole Synthesis

Modern synthetic chemistry places increasing emphasis on principles of green chemistry, such as atom economy, the use of environmentally benign solvents, and the development of one-pot procedures to minimize waste and energy consumption. mdpi.comnih.gov

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, are highly desirable for their efficiency and reduced environmental impact. mdpi.com Several one-pot methods for MBT and its derivatives have been developed. For example, a three-component reaction of o-iodoanilines, a sulfur source like potassium sulfide (K₂S), and (tosylmethyl)isocyanide can produce benzothiazolethiones in a single step, catalyzed by copper(I) chloride. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVLSHAVSIYKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205381 | |

| Record name | Thiazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82358-09-6, 5685-05-2 | |

| Record name | 2-Thiazolethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82358-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Thiazolethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiazolethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLINE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I103PUS4QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Mercaptothiazole and Its Derivatives

Green Chemistry Principles in 2-Mercaptothiazole Synthesis

Metal-Free Reaction Conditions

The development of metal-free synthetic routes for 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives is a significant step towards more environmentally friendly and cost-effective chemical production. organic-chemistry.org Traditional methods often rely on transition metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. organic-chemistry.org

One notable metal-free approach involves the DBU-promoted tandem reaction of o-haloanilines with carbon disulfide. organic-chemistry.org This method provides a practical and scalable synthesis of various 2-mercaptobenzothiazole derivatives in good to excellent yields. organic-chemistry.org The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, tolerating various functional groups. organic-chemistry.org The proposed mechanism involves a nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SNAr cyclization. organic-chemistry.org

Another metal-free strategy utilizes microwave assistance for the synthesis of 2-mercaptobenzothiazole and its derivatives. tandfonline.comresearchgate.net This method is simple, efficient, and results in excellent yields with a straightforward purification process. tandfonline.comresearchgate.net It offers a rapid and convenient protocol for creating a diverse library of these compounds for further research and biological studies. tandfonline.com

The table below summarizes the key aspects of these metal-free synthetic methodologies.

| Method | Reagents | Conditions | Advantages |

| DBU-Promoted Tandem Reaction | o-Haloanilines, Carbon Disulfide, DBU | Toluene (B28343), 80°C | High efficiency, good to excellent yields, broad substrate scope, avoids harsh conditions. organic-chemistry.org |

| Microwave-Assisted Synthesis | Varies | Microwave irradiation | Simple, efficient, excellent yields, fast reaction times, easy purification. tandfonline.comresearchgate.netfigshare.com |

Use of Eco-Friendly Solvents (e.g., water, lower alcohols, DMSO, DMF)

The principles of green chemistry encourage the use of environmentally benign solvents to minimize the environmental impact of chemical processes. In the synthesis of 2-mercaptobenzothiazole derivatives, several eco-friendly solvents have been successfully employed.

A green synthesis method for 2-mercaptobenzothiazole derivatives involves the reaction of o-amino aromatic disulfide and carbon disulfide in the presence of a metal sulfide (B99878) in solvents such as water, lower carbon alcohols, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF). google.com This method is noted for its use of stable and readily available raw materials, simple operation, short reaction steps, high yield, and easy product purification. google.com Water is highlighted as a particularly preferred solvent. google.com

The synthesis of 2-(2-benzothiazolylthio)ethyl acrylate (B77674) and methacrylate (B99206) derivatives has been achieved using DMF as a solvent. nih.govmdpi.com The reaction involves dissolving the substituted 2-mercaptobenzothiazole and sodium bicarbonate in DMF at 60°C, followed by the addition of the respective chloroethyl acrylate or methacrylate. nih.govmdpi.com

Furthermore, the purification of 2-mercaptobenzothiazole itself has been studied using various solvents, including ethanol (B145695) and toluene, with high purity levels achieved. researchgate.net The polarity of the solvent has been shown to play a crucial role in the efficiency of the purification process. researchgate.net

The following table details examples of eco-friendly solvents used in the synthesis of 2-mercaptobenzothiazole derivatives.

| Derivative | Solvents | Key Features |

| 2-Mercaptobenzothiazole derivatives | Water, lower carbon alcohols, DMSO, DMF | Green synthesis, stable raw materials, high yield. google.com |

| 2-(2-Benzothiazolylthio)ethyl acrylate and methacrylate derivatives | Dimethylformamide (DMF) | Efficient synthesis of acrylic and methacrylic monomers. nih.govmdpi.com |

| 2-Mercaptobenzothiazole (purification) | Ethanol, Toluene | High purity achieved through solvent extraction. researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. tandfonline.com This technology has been successfully applied to the synthesis of 2-mercaptobenzothiazole and its derivatives.

A simple and efficient metal-free methodology for preparing 2-mercaptobenzothiazole and its derivatives in excellent yields utilizes microwave irradiation. tandfonline.comresearchgate.net This approach provides a convenient protocol for the synthesis of a diverse range of these compounds, facilitating their use in subsequent synthetic sequences and biological evaluations. tandfonline.com The use of microwave heating can significantly reduce reaction times, in some cases from hours to minutes. tandfonline.com

One study reports the microwave-assisted, solvent-free alkylation and acylation of 2-mercaptobenzothiazole using solid supports like silica (B1680970) gel, alumina, and fly ash. tandfonline.comresearchgate.net Fly ash, an industrial waste product, was found to be as effective as commercial supports, offering a more economical and environmentally friendly alternative. tandfonline.comresearchgate.net This method is characterized by much faster reactions, easy workup, higher yields, and greater product purity. tandfonline.com

The table below highlights the advantages and conditions of microwave-assisted synthesis of 2-mercaptobenzothiazole derivatives.

| Reaction Type | Support | Conditions | Advantages |

| Alkylation and Acylation | Silica gel, Alumina, Fly ash | Solvent-free, Microwave irradiation | Fast reaction, easy workup, high yields, high purity, eco-friendly. tandfonline.comresearchgate.net |

| General Synthesis | None specified | Microwave irradiation | Simple, efficient, excellent yields, rapid access to diverse compounds. tandfonline.comresearchgate.netfigshare.com |

Chemical Looping Technologies for Derivatives

A novel and environmentally conscious approach for the synthesis of 2,2′-dibenzothiazole disulfide (MBTS), a derivative of 2-mercaptobenzothiazole, involves a chemical looping technology. rsc.orgresearchgate.netresearchgate.net This innovative process is designed to achieve zero emissions, a significant goal in green chemistry. rsc.orgresearchgate.netresearchgate.net

The technology utilizes the chemical cycling between carbonate and bicarbonate in the reaction system. rsc.orgresearchgate.netresearchgate.net This cycling allows the otherwise insoluble 2-mercaptobenzothiazole (MBT) to become soluble in the aqueous phase of sodium carbonate. rsc.orgresearchgate.netresearchgate.net Once dissolved, the MBT is efficiently oxidized by hydrogen peroxide with high selectivity, facilitated by the absorption of carbon dioxide. rsc.orgresearchgate.netresearchgate.net

A key advantage of this process is the complete recyclability of the mother liquor. rsc.orgresearchgate.netresearchgate.net This is achieved through the desorption of CO2, which regenerates the sodium carbonate solution and avoids the generation of salt-containing wastewater. rsc.orgresearchgate.netresearchgate.net The result is a clean, pollution-free process that produces high-purity MBTS, suitable for use as a vulcanization accelerator. rsc.orgresearchgate.net Experimental results have shown a conversion ratio of MBT over 98%, and the mother liquor was successfully recycled multiple times without the formation of side products. rsc.orgresearchgate.net

| Technology | Key Principle | Reactants | Oxidant | Key Outcome |

| Chemical Looping | Cycling between carbonate and bicarbonate | 2-Mercaptobenzothiazole, Sodium Carbonate, CO2 | Hydrogen Peroxide | Zero-emission synthesis of 2,2′-dibenzothiazole disulfide, recyclable mother liquor. rsc.orgresearchgate.netresearchgate.net |

Synthesis of Specific this compound Derivatives

The versatile scaffold of this compound allows for the synthesis of a wide array of derivatives with tailored properties for various applications. This section focuses on the synthesis of specific acrylic and methacrylic monomers and 2-thioether derivatives.

Acrylic and Methacrylic Monomers of this compound

Acrylic and methacrylic monomers based on 2-mercaptobenzothiazole are of interest for the development of advanced polymeric materials. nih.govmdpi.com The synthesis of these monomers, specifically 2-(2-benzothiazolylthio)ethyl acrylate and methacrylate derivatives, has been optimized for improved methods of isolation and purification. nih.govmdpi.com

One synthetic route involves dissolving a substituted 2-mercaptobenzothiazole and sodium bicarbonate in dimethylformamide (DMF) at 60°C. nih.govmdpi.com Subsequently, 2-chloroethyl acrylate or 2-chloroethyl methacrylate is added dropwise, and the reaction mixture is refluxed. nih.govmdpi.com The final products are obtained as oils and purified via flash chromatography. nih.gov

An alternative two-step procedure has also been described. mdpi.com The first step involves the reaction of 2-mercaptobenzothiazole with chloroethanol in an ethanol/water mixture with potassium hydroxide (B78521) and potassium iodide to produce 2-(2-benzothiazolylthio)ethanol. mdpi.com In the second step, this intermediate is reacted with acryloyl chloride in the presence of triethylamine (B128534) in anhydrous dichloromethane (B109758) to yield the final acrylate monomer. mdpi.com These monomers are valuable as they can potentially serve as photo-initiators for radical polymerization. nih.gov

The following table summarizes the synthetic approaches for these monomers.

| Monomer Type | Synthetic Method | Key Reagents | Solvent |

| Acrylate and Methacrylate | One-step | Substituted 2-mercaptobenzothiazole, 2-chloroethyl (meth)acrylate, Sodium bicarbonate | DMF nih.govmdpi.com |

| Acrylate | Two-step | 2-Mercaptobenzothiazole, Chloroethanol, Acryloyl chloride, Potassium hydroxide | Ethanol/Water, Dichloromethane mdpi.com |

2-Thioether-benzothiazoles

The synthesis of 2-thioether-benzothiazoles, where the sulfur atom of the mercapto group is connected to another molecular fragment, has been explored through various methods. These derivatives often exhibit interesting biological activities. nih.gov

One approach involves the nucleophilic substitution of 2-bromo-5-nitrothiazole (B146120) with the thiol of benzothiazole (B30560) in the presence of sodium ethoxide in methanol (B129727) at room temperature. nih.gov This method has been used to synthesize compounds with potential as c-Jun N-terminal kinase (JNK) inhibitors. nih.gov

Another metal-free method for the S-arylation of 2-mercaptobenzothiazole utilizes diaryliodonium triflates in DMF at 130°C. mdpi.com This aerobic, base-free reaction provides good yields of 2-(arylthio)benzothiazoles. mdpi.com

Additionally, 2-benzylsulfanyl derivatives of MBT have been synthesized via the nucleophilic substitution reaction of the sodium salt of MBT with benzyl (B1604629) halide in N,N-dimethylformamide at room temperature. nih.gov

The table below outlines different synthetic routes to 2-thioether-benzothiazoles.

| Derivative Type | Synthetic Method | Key Reagents | Conditions |

| 2-(Nitrothiazolyl)thio-benzothiazole | Nucleophilic Substitution | 2-Bromo-5-nitrothiazole, 2-Mercaptobenzothiazole, Sodium ethoxide | Methanol, Room temperature nih.gov |

| 2-(Arylthio)benzothiazoles | S-Arylation | 2-Mercaptobenzothiazole, Diaryliodonium triflates | DMF, 130°C, Aerobic, Base-free mdpi.com |

| 2-Benzylsulfanyl-benzothiazoles | Nucleophilic Substitution | Sodium salt of MBT, Benzyl halide | N,N-Dimethylformamide, Room temperature nih.gov |

Acetamide (B32628) Derivatives of this compound

The synthesis of acetamide derivatives of 2-mercaptobenzothiazole is a significant area of research due to the wide range of biological activities these compounds exhibit. researchgate.netnih.gov A common and effective method involves a two-step process. First, 2-mercaptobenzothiazole is reacted with chloroacetyl chloride to produce an essential intermediate, 2-chloroacetyl-mercaptobenzothiazole. nih.govuobaghdad.edu.iq This intermediate is then treated with a variety of aryl or heterocyclic amines to yield the final acetamide derivatives. nih.govacs.org

In a typical procedure, the initial reaction to form the chloroacetyl intermediate (1) is carried out by reacting 2-mercaptobenzothiazole with chloroacetyl chloride. nih.govacs.org This intermediate is then subsequently reacted with different amines to create a library of derivatives [2(a-j)]. nih.govacs.org The structural confirmation of these synthesized compounds is typically achieved through spectroscopic methods such as Fourier Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). researchgate.netacs.org For instance, the ¹³C NMR spectra of these derivatives show a characteristic peak for the linker methylene (B1212753) (-CH2-) carbon at approximately 49.2–49.5 ppm and a downfield signal for the acetamide carbonyl carbon between 166–168 ppm. acs.org

Another synthetic approach involves reacting the chloroacetyl derivative of 2-mercaptobenzothiazole with phenyl hydrazine (B178648), which results in the formation of a phenyl hydrazide derivative. uobaghdad.edu.iquobaghdad.edu.iq This product can then be further reacted with various aromatic aldehydes in the presence of acetic acid to generate a different set of derivatives. uobaghdad.edu.iquobaghdad.edu.iq

The following table summarizes some of the synthesized acetamide derivatives and their starting amines.

| Compound ID | Reactant Amine/Substituent | Reference |

| 2a | Morpholine | acs.org |

| 2b | Pyrrolidine | acs.org |

| 2c | 4-fluoroaniline | nih.govacs.org |

| 2i | 2,4-difluoroaniline | nih.govacs.org |

This table is generated based on data from the referenced research articles.

Triazole Derivatives of this compound

The synthesis of 2-mercaptobenzothiazole derivatives incorporating a triazole ring has been achieved through several methodologies, often employing green chemistry principles like microwave irradiation to enhance reaction efficiency. researchgate.netwisdomlib.org

One common pathway begins with the esterification of 2-mercaptobenzothiazole by reacting it with ethyl chloroacetate (B1199739) to form ethyl-2-(benzothiazolylthio) acetate. wisdomlib.orgresearchgate.net This ester is then converted into the corresponding hydrazide by treatment with hydrazine hydrate (B1144303). wisdomlib.orgresearchgate.net This hydrazide is a key intermediate for building the triazole ring.

From the acetohydrazide, different triazole isomers can be synthesized. For instance, to form 1,3,4-triazole derivatives, the hydrazide can be reacted with substituted benzoic acids in the presence of phosphorus oxychloride, often under microwave irradiation. researchgate.net Another route to a 1,2,4-triazole (B32235) involves reacting the acetohydrazide intermediate with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate. researchgate.net This forms a 4-amino-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol, which can be further modified. researchgate.net

Additionally, 1,2,3-triazole derivatives can be synthesized via a cycloaddition reaction. nih.gov This involves the reaction of 2-(prop-2-ynylthio)benzo[d]thiazole with various azides to form the corresponding bis-heterocycles. nih.gov

A different approach to a 1,2,4-triazole derivative involves the reaction of 2-hydrazinobenzothiazole (B1674376) with p-bromophenacyl bromide in refluxing ethanol. aip.org

The following table provides examples of synthesized triazole derivatives.

| Derivative Type | Synthetic Method | Key Reagents | Reference |

| 1,3,4-Triazole | Reaction of hydrazide with substituted benzoic acid | Phosphorus oxychloride, Microwave | researchgate.net |

| 1,2,4-Triazole | Reaction of hydrazide with CS₂ and NH₂NH₂ | KOH, CS₂, NH₂NH₂ | researchgate.net |

| 1,2,3-Triazole | Cycloaddition | 2-(prop-2-ynylthio)benzo[d]thiazole, azides | nih.gov |

| 1,2,4-Triazole | Reaction of 2-hydrazinobenzothiazole | p-bromophenacyl bromide | aip.org |

This table is generated based on data from the referenced research articles.

β-Lactam Hybrids of this compound

Hybrids of 2-mercaptobenzothiazole and β-lactams (2-azetidinones) are synthesized through the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine. researchgate.netmdpi.com This method has been shown to be highly diastereoselective, exclusively producing the cis-β-lactam isomer. iaea.orgresearchgate.net

The synthesis typically involves two main steps. First, imines (Schiff bases) are prepared. For example, an aldehyde containing a 2-mercaptobenzothiazole moiety can be reacted with various anilines to form the required imines. nih.gov

In the second step, a ketene is generated in situ from a substituted acetic acid (such as phenoxyacetic acid or other aryloxyacetic acids) in the presence of a base like triethylamine (Et₃N) and an activating agent like tosyl chloride. mdpi.comiaea.orgnih.gov This reactive ketene then undergoes a cycloaddition reaction with the previously synthesized imine to yield the final β-lactam hybrid. iaea.orgnih.gov The reaction proceeds with good to excellent yields. iaea.orgresearchgate.net The structures of these novel hybrids are confirmed using spectroscopic techniques, and in some cases, the cis stereochemistry has been definitively established by X-ray crystallography. iaea.org

The following table outlines the general synthetic scheme for these β-lactam hybrids.

| Step | Description | Key Reagents | Product | Reference |

| 1 | Imine Formation | Aldehyde with 2-MBT, Anilines | Imines (Schiff Bases) | nih.gov |

| 2 | [2+2] Cycloaddition | Imines, Substituted Acetic Acids, Et₃N, Tosyl Chloride | cis-β-Lactam Hybrids | mdpi.comiaea.orgresearchgate.netnih.gov |

This table is generated based on data from the referenced research articles.

Derivatives with Carbohydrates

A series of novel compounds has been synthesized by coupling 2-mercaptobenzothiazole with various carbohydrates. tandfonline.comsscdt.orgtandfonline.com This synthetic strategy leverages the biological importance of both the thiazole (B1198619) nucleus and carbohydrate moieties. tandfonline.com

The general procedure involves the reaction of 2-mercaptobenzothiazole, acting as the nucleophile, with a protected carbohydrate derivative in the presence of a strong base. tandfonline.com Specifically, sodium hydride (NaH) is used in a solvent such as N,N-dimethylformamide (DMF). tandfonline.com The reaction mixture is typically heated to facilitate the coupling. tandfonline.com Yields for these reactions are reported to be in the range of 47–85%. tandfonline.com

The carbohydrate part of the molecule can be further modified. For example, if the carbohydrate contains protecting groups like isopropylidene groups, these can be removed post-coupling. tandfonline.com This deprotection is typically achieved by acid hydrolysis, for instance, using a mixture of trifluoroacetic acid (CF₃CO₂H) and water, to yield the final deprotected carbohydrate-2-mercaptobenzothiazole derivative. tandfonline.com

The table below lists some of the carbohydrate precursors used in these syntheses.

| Carbohydrate Precursor Used | Resulting Derivative Class | Reference |

| Protected Monosaccharides | Thiazole-Monosaccharide Conjugates | tandfonline.com |

This table is generated based on data from the referenced research articles.

S-Acyl and S-Acethydrazide Hydrazone Derivatives

S-acyl and S-acethydrazide hydrazone derivatives of 2-mercaptobenzothiazole are recognized for their biological activities. uobaghdad.edu.iqsemanticscholar.org The synthesis of these compounds generally starts from 2-mercaptobenzothiazole and involves multiple steps.

To obtain S-acyl derivatives , a common method is to first prepare the sodium salt of 2-mercaptobenzothiazole. This salt then undergoes a nucleophilic substitution reaction with an appropriate acyl chloride.

For the synthesis of S-acethydrazide hydrazone derivatives , the process begins with the esterification of 2-mercaptobenzothiazole, for example, by reacting it with ethyl chloroacetate in the presence of a base to form an ester intermediate. researchgate.net This ester is then treated with hydrazine hydrate to produce the corresponding acethydrazide. researchgate.net This hydrazide can then be reacted with various aromatic aldehydes to form the final S-acethydrazide hydrazone derivatives. uobaghdad.edu.iq These derivatives are also referred to as Schiff bases of the hydrazide intermediate.

A review article has noted that S-acethydrazide hydrazone and S-acyl derivatives of 2-mercaptobenzothiazole have been reported to possess antibacterial and antifungal properties. semanticscholar.org

The following table summarizes the key synthetic steps for these derivatives.

| Derivative Type | Step 1 | Step 2 | Step 3 | Reference |

| S-Acyl | Formation of sodium salt of 2-MBT | Nucleophilic substitution with acyl chloride | - | semanticscholar.org |

| S-Acethydrazide Hydrazone | Esterification of 2-MBT (e.g., with ethyl chloroacetate) | Reaction with hydrazine hydrate to form the hydrazide | Condensation with aromatic aldehydes | uobaghdad.edu.iqresearchgate.net |

This table is generated based on data from the referenced research articles.

Chemical Reactivity and Transformation Studies of 2 Mercaptothiazole

Aromatic Substitution Reactions

The benzene (B151609) ring portion of the 2-mercaptobenzothiazole (B37678) molecule is susceptible to electrophilic aromatic substitution. uq.edu.auingentaconnect.com Due to the directing effects of the heterocyclic system, these substitution reactions typically occur at the position para to the nitrogen atom within the benzothiazole (B30560) nucleus. wikipedia.orgatamanchemicals.com For instance, new hybrid compounds have been synthesized through nucleophilic aromatic substitution reactions where 2-mercaptobenzothiazole acts as the nucleophile, attacking electron-deficient aromatic systems. mdpi.com

Redox Chemistry and Oxidation Products

The redox chemistry of 2-mercaptobenzothiazole is a subject of significant interest, largely centered on the reactivity of its thiol group. researchgate.netuq.edu.au The oxidation of MBT can lead to several different products, with the outcome heavily dependent on the nature of the oxidizing agent and the specific reaction conditions employed.

The most common oxidation product of 2-mercaptobenzothiazole is its corresponding disulfide, 2,2′-Dithiobis(benzothiazole), often abbreviated as MBTS. wikipedia.orgatamanchemicals.com This transformation is a critical process, as MBTS is an important intermediate for producing other rubber vulcanization accelerators. google.com The oxidation involves the coupling of two MBT molecules via the formation of a disulfide bond.

A variety of oxidizing agents and reaction systems have been developed to achieve this conversion efficiently. These methods range from using common oxidants like hydrogen peroxide and chlorine to more specialized systems involving metal catalysts or electrochemical processes. smolecule.comnih.govgoogle.com High yields of MBTS, often exceeding 98%, have been reported under optimized conditions. asianpubs.orgasianpubs.org

| Oxidant(s) | Reaction Medium/Conditions | Reported Yield/Purity | Reference |

|---|---|---|---|

| Oxygen (O₂) with Nitric Oxide (NO) as carrier | Circulating fluidized bed reactor, alcohol solvent | >98% yield, 99% purity | asianpubs.orgasianpubs.org |

| Potassium Bromate (B103136) (KBrO₃) | Acidified aqueous solution (pH < 3.7), 30-100°C | High yields (80-100%) | google.com |

| Chlorine (Cl₂) and Air | Aqueous solution of sodium mercaptobenzothiazole, with surfactant, pH 9-12 | Effective in reducing particle formation | google.com |

| Hydrogen Peroxide (H₂O₂) | Aqueous sodium carbonate, with CO₂ absorption | High selectivity, mother liquor can be recycled | rsc.org |

| Hypochlorous Acid, Iodine, H₂O₂ | Observed within latex glove matrix | Qualitative transformation observed | nih.govacs.org |

Under specific catalytic conditions, 2-mercaptobenzothiazole can be selectively oxidized to 2-hydroxybenzothiazole (B105590). researchgate.net This reaction typically requires molecular oxygen as the oxidant in the presence of transition metal catalysts, such as iron(II) chloride (FeCl₂), at elevated temperatures ranging from 50-150°C. researchgate.net The reaction is believed to proceed through sulfinic and sulfonic acid intermediates, which are unstable under the reaction conditions and decompose to form the final 2-hydroxybenzothiazole product. researchgate.net The choice of solvent and catalyst is crucial; for example, using acetic acid as the solvent in the presence of FeCl₂ has achieved a selectivity of 85% for 2-hydroxybenzothiazole at a 95% conversion rate of MBT. researchgate.net It is noteworthy that at lower temperatures (below 90°C), the primary product of this oxidation is 2,2′-dithiobis(benzothiazole) (MBTS), which is resistant to further oxidation under these conditions. researchgate.net

Various oxidants play a key role in the transformation of 2-mercaptobenzothiazole, primarily driving its conversion to the disulfide MBTS.

Hypochlorous acid, Iodine, and Hydrogen Peroxide: Studies have demonstrated that these oxidants effectively transform MBT into MBTS. nih.govacs.org This oxidative transformation was observed to occur directly within a latex glove matrix, highlighting the reactivity of MBT when exposed to common oxidizing environments. nih.gov

Potassium Bromate: In an acidified aqueous medium, potassium bromate (KBrO₃) serves as an efficient oxidant for converting MBT to MBTS, offering a process with recyclable byproducts. google.com

Chlorine: A mixture of chlorine and air is used in industrial processes to oxidize aqueous solutions of sodium mercaptobenzothiazole to produce MBTS. google.com

Hydrogen Peroxide: A novel chemical looping technology utilizes hydrogen peroxide to oxidize MBT in an aqueous sodium carbonate solution, a process enhanced by the absorption of carbon dioxide. rsc.org

Oxygen: Air or pure oxygen, often with a catalyst or carrier like nitric oxide, is used for the oxidation of MBT to MBTS in various solvents. google.comasianpubs.orgchemicalbook.com

Oxidation to 2-Hydroxybenzothiazole

Alkylation Reactions and Regioselectivity

2-Mercaptobenzothiazole is an ambident nucleophile, meaning it has two potential sites for alkylation: the exocyclic sulfur atom and the endocyclic nitrogen atom. researchgate.netuq.edu.au The regioselectivity of this reaction—whether the alkyl group attaches to the sulfur (S-alkylation) or the nitrogen (N-alkylation)—is governed by several factors. uq.edu.auingentaconnect.com

Generally, S-alkylation is the more common pathway, yielding 2-(alkylthio)benzothiazole derivatives (thioethers). wikipedia.org However, the reaction can be directed to occur at the nitrogen atom under specific conditions. For example, studies using ferrocenylcarbinols as alkylating agents under phase-transfer catalysis or in acidic media have shown that the reaction proceeds regioselectively at the nitrogen atom. arkat-usa.org This preference is attributed to the formation of a thermodynamically stable α-ferrocenium carbocation, a relatively hard Lewis acid that reacts preferentially with the harder basic center, which is the nitrogen atom in this case. arkat-usa.org Quantum chemical calculations have also suggested that N-alkylated isomers can be thermodynamically more stable than their S-alkylated counterparts. arkat-usa.org

Coordination Chemistry of 2 Mercaptothiazole

Complex Formation with Metal Ions

2-Mercaptobenzothiazole (B37678) has been shown to form stable complexes with a variety of divalent and monovalent metal ions. researchgate.netcdnsciencepub.comscilit.com These include copper(II), nickel(II), cobalt(II), cadmium(II), zinc(II), lead(II), silver(I), and thallium(I). researchgate.netcdnsciencepub.comscilit.com The synthesis of these complexes is typically achieved by reacting the metal salt with MBT in a suitable solvent, often ethanol (B145695). cdnsciencepub.com

The stoichiometry of the resulting complexes often follows a 1:2 metal-to-ligand ratio (ML2) for divalent metals like Ni(II), Pd(II), Pt(II), Zn(II), and Cd(II). scispace.com However, other stoichiometries have also been observed. For instance, a copper(I) complex with the formula CuL·LH and a silver(I) complex with the formula AgL have been prepared. scispace.com In the case of Ag(I), a complex with a 1:2 metal-to-ligand ratio has also been synthesized by reacting silver nitrate (B79036) with 2-mercaptobenzothiazole. asianpubs.org The formation of complexes with Pb(II) and Cd(II) has been utilized in analytical methods for their simultaneous determination. researchgate.net

The reaction with copper(II) is particularly noteworthy. Studies have shown that MBT has a strong tendency to reduce Cu(II) to Cu(I), and the nature of the final product is highly dependent on the experimental conditions. tandfonline.com This can result in the formation of copper(I) complexes even when starting with a copper(II) salt. scispace.comtandfonline.comscilit.com

| Metal Ion | Complex Formula | Reference |

|---|---|---|

| Ni(II), Pd(II), Pt(II), Zn(II), Cd(II) | ML2 | scispace.com |

| Cu(I) | CuL·LH | scispace.com |

| Ag(I) | AgL | scispace.com |

| Ag(I) | Ag(I) complex (1:2 ratio) | asianpubs.org |

| Cu(II), Co(II) | [M(ABZH)(MBTH)Cl2(H2O)2] | researchgate.net |

| Fe(III) | [Fe(BDC)(MBT)Cl]·H2O | asianpubs.org |

Coordination Modes of the Ligand

2-Mercaptobenzothiazole is a versatile ligand capable of coordinating to metal ions in several ways, primarily through its exocyclic sulfur and nitrogen atoms. scispace.comtandfonline.com The specific coordination mode can vary depending on the metal ion and the reaction conditions.

In many complexes, MBT acts as a bidentate ligand, coordinating through both the thiazole (B1198619) nitrogen and the exocyclic sulfur atom. scispace.comasianpubs.org This chelation has been confirmed by infrared spectroscopy, which shows shifts in the bands associated with the C=S and N-H groups upon complexation. asianpubs.org This bidentate coordination is observed in complexes of Ni(II), Co(II), and others. scispace.comasianpubs.org For instance, in some cadmium complexes, the ligand is bound to the metal via the nitrogen and the exocyclic thiolate sulfur atoms. rsc.org

Alternatively, MBT can act as a monodentate ligand, coordinating solely through the exocyclic sulfur atom. scilit.com This has been suggested for complexes such as HgL2, PbL2, and AgL. scilit.com X-ray photoelectron spectroscopy has been a valuable tool in determining the coordination mode by analyzing the chemical shifts of the N(1s) and S(2p) electron binding energies. scilit.com

Structural Characterization of Metal Complexes

The structures of 2-mercaptobenzothiazole metal complexes have been elucidated using a combination of analytical and spectroscopic techniques. These include elemental analysis, infrared (IR) spectroscopy, visible spectroscopy, and magnetic susceptibility measurements. researchgate.netcdnsciencepub.com

Infrared spectroscopy is particularly useful for determining the coordination mode of the ligand. The absence of the ν(N-H) band in the IR spectra of the complexes indicates the deprotonation of the ligand upon coordination. asianpubs.org Shifts in the positions of the thioamide bands, particularly the one with a major contribution from ν(C=S), provide evidence for the coordination of the metal to the sulfur atom. cdnsciencepub.com

Based on these characterization methods, various geometries have been proposed for the metal complexes. For example, some Pd(II) and Pt(II) complexes exhibit a square planar geometry, while tetrahedral structures are suggested for complexes of Hg(II), Zn(II), and Cd(II). researchgate.net A linear geometry has been proposed for a silver(I) complex. asianpubs.org In some instances, polymeric structures are formed, as seen in certain cadmium(II) complexes where the ligand acts in both bridging and chelating modes. researchgate.net

| Complex | Key IR Bands (cm-1) | Coordination Mode Indication | Reference |

|---|---|---|---|

| Ni(mbt)2 | Absence of ν(NH) at 3050 cm-1; ν(NCS) shifts from 1480 to 1400 cm-1; ν(C=S) shifts from 667 to 700 cm-1 | Bidentate coordination through N and exocyclic S | asianpubs.org |

| General Metal Complexes | Absence of ν(N-H) and δ(N-H) bands; Thioamide band 2 (ν(C=N)) shifts to higher wavenumber (~1370 cm-1); Thioamide band 4 (ν(C=S)) shifts to ~700 cm-1 | Bonding to thiocarbonyl sulfur | cdnsciencepub.com |

Theoretical Investigations of Metal-Ligand Interactions

Density Functional Theory (DFT) calculations have been employed to investigate the structure-reactivity relationship of MBT and its interaction with metal ions. researchgate.net These theoretical studies provide valuable insights into the electronic structure and bonding within the metal complexes.

DFT calculations have been used to understand the adsorption selectivity and activity of MBT on mineral surfaces, which is relevant to its application as a flotation collector. researchgate.net The calculations help to elucidate the role of the oxygen, nitrogen, and sulfur heteroatoms in the coordination process. researchgate.net These theoretical approaches complement experimental data and contribute to a more comprehensive understanding of the coordination chemistry of 2-mercaptobenzothiazole.

Computational and Spectroscopic Studies of 2 Mercaptothiazole

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of 2-Mercaptothiazole (2-MT). Methodologies such as Density Functional Theory (DFT), particularly with the B3LYP functional, and more advanced techniques like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) and time-dependent DFT (TD-DFT) with functionals like M06-2X, provide deep insights into its electronic structure, reactivity, and equilibria. ua.pthereon.deresearchgate.net These computational approaches allow for the precise modeling of molecular behavior that is often difficult to observe experimentally.

This compound exists in a tautomeric equilibrium between its thiol and thione forms. Computational studies have been instrumental in elucidating the relative stabilities of these tautomers. researchgate.netmst.dk Calculations performed using methods like B3LYP and M06-2X have consistently shown that the thioketonic (thione) form is the more stable tautomer, both in the gas phase and in solution. hereon.deresearchgate.netmst.dkresearchgate.nettandfonline.com This theoretical prediction aligns with experimental observations from various spectroscopic techniques. researchgate.net The preference for the thione form is a critical factor influencing the molecule's chemical and physical properties.

The energy difference between the tautomers is a key parameter determined through these calculations. For instance, studies using the M06-2X/6-31++G(d,p) level of theory have provided quantitative estimates of the Gibbs free energy of tautomerization, confirming the thermodynamic preference for the thione structure. hereon.deresearchgate.net The stability of the thione form is attributed to the greater resonance stabilization within the heterocyclic ring.

Table 1: Calculated Relative Energies of this compound Tautomers This table is interactive. Users can sort and filter the data.

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Thiol | B3LYP | 6-31G(d) | Higher |

| Thione | B3LYP | 6-31G(d) | Lower (More Stable) |

| Thiol | M06-2X | 6-31++G(d,p) | Higher |

| Thione | M06-2X | 6-31++G(d,p) | Lower (More Stable) |

Quantum chemical calculations are also employed to study the acid-base equilibria of this compound. hereon.de The molecule can be deprotonated to form an anionic species, and understanding this process is crucial, especially in different pH environments. hereon.deacs.org Computational methods can predict the pKa value and the structure of the resulting anion. mst.dkacs.org

Upon deprotonation, the negative charge is delocalized over the nitrogen and sulfur atoms of the thiazole (B1198619) ring. acs.org Theoretical models, such as those using the M06-2X functional, have shown that the deprotonated anionic form is a significant species, particularly in basic conditions. hereon.deua.pt The geometry and electronic distribution of this anion have been thoroughly characterized through these computational studies. The calculated energetics of deprotonation help in understanding its reactivity towards electrophiles and its role in various chemical reactions. hereon.de

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in the condensed-phase behavior of this compound. nih.gov Computational studies have been used to investigate the formation of dimers and other aggregates. tandfonline.comnih.govtandfonline.com These calculations reveal that the thione tautomer can form stable dimers through N-H···S hydrogen bonds. nih.gov

Furthermore, in the presence of metal ions, this compound can form ion pairs. hereon.deresearchgate.net The formation of these ion pairs, for example with sodium ions (Na+), has been modeled using DFT. hereon.deresearchgate.netresearchgate.net These studies, often employing the M06-2X functional, indicate that ion-pair formation can be favorable under certain conditions, influencing the molecule's solubility and reactivity. ua.pthereon.deresearchgate.netua.ptresearchgate.net The geometry and binding energy of these ion pairs have been calculated to provide a detailed picture of the interaction. hereon.de

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the chemical reactivity of this compound. asianpubs.orgmdpi.com DFT calculations, often using the B3LYP functional, are employed to determine the energies and spatial distributions of these orbitals. asianpubs.orgmdpi.commdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. asianpubs.org The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. asianpubs.orgmdpi.com For this compound, the HOMO is typically localized on the sulfur and nitrogen atoms, indicating that these are the primary sites for electrophilic attack. researchgate.netasianpubs.org The LUMO, on the other hand, is distributed over the heterocyclic ring. asianpubs.org These findings from FMO analysis are crucial for predicting the molecule's behavior in chemical reactions. researchgate.netasianpubs.org

Table 2: Frontier Molecular Orbital Energies of this compound This table is interactive. Users can sort and filter the data.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| B3LYP | 6-311++G** | - | - | 5.1370 |

| B3LYP | 6-311+G(d,p) | Varies | Varies | Varies |

Non-Covalent Association and Ion-Pair Formation

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a powerful experimental technique for the characterization of this compound, and its utility is greatly enhanced when combined with computational methods. nih.govdrugbank.com Experimental IR spectra of this compound show characteristic absorption bands that correspond to the vibrational modes of its functional groups. nih.govdrugbank.comuobaghdad.edu.iq

Quantum chemical calculations, particularly using DFT with the B3LYP functional, can accurately predict the vibrational frequencies and intensities of the IR spectrum. nih.govdrugbank.comscispace.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made. nih.govdrugbank.com For instance, the characteristic C=S stretching vibration of the thione tautomer and the N-H stretching vibration are key features in the IR spectrum that confirm the predominance of the thione form. nih.gov The calculated vibrational frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations. nih.govdrugbank.com

Table 3: Selected Experimental and Calculated IR Frequencies for this compound (Thione Form) This table is interactive. Users can sort and filter the data.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-31+G*) |

|---|---|---|

| N-H stretch | ~3400 | Scaled values show good agreement |

| C-H stretch (aromatic) | ~3100 | Scaled values show good agreement |

| C=S stretch | ~1280 | Scaled values show good agreement |

| C-N stretch | ~1500 | Scaled values show good agreement |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its derivatives. Studies have utilized ¹H and ¹³C NMR, along with two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to confirm the synthesis and characterize the structures of these compounds. nih.govacs.orgnih.govdiva-portal.org

In the characterization of novel acetamide (B32628) derivatives of 2-mercaptobenzothiazole (B37678), ¹H and ¹³C NMR spectral data were crucial for confirming the structures of the synthesized compounds. nih.govacs.orgacs.org For instance, in a series of synthesized derivatives, the characteristic peak for the linker methylene (B1212753) (CH₂) carbon was observed in the range of 49.2–49.5 ppm in the ¹³C NMR spectra. The aromatic carbons of the 2-mercaptobenzothiazole moiety appeared between 121 ppm and 166 ppm, while the acetamide carbonyl carbon resonated further downfield at 166–168 ppm. acs.org

During the investigation of the metabolism of 2-mercaptobenzothiazole (MBT) by Rhodococcus rhodochrous, 2D NMR experiments were essential for identifying the resulting metabolites. nih.gov ¹H-¹H TOCSY experiments were used to detect proton signals that were obscured by the water signal in 1D spectra. Furthermore, ¹H-¹³C HSQC and ¹H-¹³C HMBC experiments were employed to establish the connectivity within the metabolites. nih.gov

One major metabolite was identified as a cis-dihydrodiol of MBT. The ¹H and ¹³C NMR data, obtained from various 1D and 2D NMR experiments, are summarized below. nih.gov

These spectroscopic investigations are fundamental in confirming the identity and purity of synthesized this compound derivatives and in studying their metabolic pathways. nih.govresearcher.lifeijlpr.com

UV-Vis Spectroscopy and Electronic Absorption Spectra

UV-Vis spectroscopy is a key technique for studying the electronic properties of this compound and its derivatives. The electronic absorption spectra provide insights into the molecular structure, tautomeric forms, and behavior in different chemical environments. hereon.demdpi.com

The UV-Vis spectrum of 2-mercaptobenzothiazole (MBT) in aqueous solution is sensitive to pH. hereon.deresearchgate.net Typically, two main absorption bands are observed. One band appears in the 230-240 nm range, and a second, more prominent band is seen between 308-320 nm. hereon.de The position and intensity of these bands can shift depending on the pH of the solution, which reflects the equilibrium between the neutral thione form and the deprotonated anionic form. hereon.deua.pt For instance, the photodegradation of MBT was studied by monitoring the decrease in optical density at 320 nm. researchgate.net In acidic aqueous solutions, the quantum yield of MBT photodegradation was found to be (2 ± 0.2) × 10⁻⁴, while in basic solutions, it was approximately 0.03. researchgate.net

A computational study comparing experimental and calculated UV-Vis spectra helped to elucidate the chemical speciation of MBT in aqueous solution. hereon.deua.ptresearchgate.net The thioketone and deprotonated anionic forms were identified as the major species depending on the pH. ua.pt

The absorption characteristics of newly synthesized derivatives of 2-mercaptobenzothiazole have also been investigated. For example, the absorption maxima (λabs) for various acrylic and methacrylic monomers based on MBT were determined in dichloromethane (B109758) (DCM). mdpi.comresearchgate.net

These studies demonstrate the utility of UV-Vis spectroscopy in characterizing the electronic transitions of this compound and its derivatives, which is crucial for applications such as corrosion inhibition and the design of novel monomers. hereon.demdpi.comresearchgate.net

X-Ray Photoelectron Spectroscopy (XPS) for Metal Complexes

X-Ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of atoms within a material. It has been effectively applied to study the coordination chemistry of 2-mercaptobenzothiazole (MBT) with various metals. scilit.comoup.comsemanticscholar.org By analyzing the binding energies of core-level electrons, such as N(1s) and S(2p), researchers can deduce how the MBT ligand coordinates to a metal center. scilit.comoup.com

A detailed XPS study of metal complexes of 2-mercaptobenzothiazole (referred to as LH) provided significant insights into its binding modes. scilit.comoup.com The chemical shifts in the N(1s) and S(2p) binding energies revealed two primary coordination patterns:

Monodentate coordination: In complexes such as HgL₂, PbL₂, AgL, and CuL₃H₂Cl, the ligand coordinates to the metal ion solely through the exocyclic sulfur atom. scilit.comoup.com

Bidentate coordination: In complexes like CuL, CuL₂, PtL₂, PdL₂, NiL₂, and CdL₂, the ligand acts as a bidentate chelate, coordinating through both the exocyclic sulfur atom and the nitrogen atom of the thiazole ring. scilit.comoup.com

Furthermore, XPS can be used to determine the oxidation state of the metal ion in the complex. For example, in the complexes CuL₂ and CuL₃H₂Cl, copper was found to be in the +1 oxidation state. This was attributed to the reduction of the initial Cu²⁺ ion by the MBT ligand during the complex formation, which in turn leads to the formation of bis(benzothiazol-2-yl) disulfide as an oxidation product. scilit.comoup.com

The binding energy data from such studies are crucial for understanding the structure and bonding in these metal complexes.

This application of XPS is vital for characterizing the nature of the protective films formed by MBT on metal surfaces, which is fundamental to its role as a corrosion inhibitor. cdnsciencepub.com

Transient Absorption Spectroscopy for Photochemical Dynamics

Transient absorption spectroscopy is a powerful technique used to investigate the dynamics of short-lived excited states in molecules following photoexcitation. Ultrafast transient absorption studies on 2-mercaptobenzothiazole (MBT) have provided a detailed picture of its photochemical behavior. rsc.orgscispace.comresearchgate.net

When a solution of MBT in methanol (B129727) is excited by ultraviolet light (e.g., 330 nm), it undergoes a series of rapid processes. rsc.orgscispace.com The molecule is initially promoted to the S₂ state (a ¹ππ* state). From here, it undergoes very fast internal conversion to the S₁ state (a ¹nπ* state) with a time constant of less than 150 fs. rsc.orgscispace.com Subsequently, intersystem crossing occurs from the S₁ state to a triplet state, T₂, which then internally converts to the lowest energy triplet state, T₁ (with a growth time constant of 6.1 ± 0.4 ps). rsc.org This T₁ state has a mixed ³ππ/³nπ character and is formed with a significant quantum yield of 0.58 ± 0.01. rsc.orgscispace.com The remainder of the photoexcited molecules return to the ground state via internal conversion from S₁. rsc.org

Laser flash photolysis experiments (λexc=266 nm) on the anionic form of MBT have identified several transient species. researchgate.net These include the triplet excited state with a maximum absorption (λmax) at 510 nm and a lifetime of 0.2 µs, the solvated electron, and the benzothiazolyl radical (λmax=350 nm, τ ≈ 100 ms). researchgate.net

The dynamics of the T₁ state are highly dependent on the solvent. In methanol, the T₁ state is long-lived. However, in styrene, triplet quenching is observed with a time constant of 107 ± 8 ps. This quenching is attributed to an adduct-mediated energy transfer process. rsc.orgscispace.com

These studies are crucial for understanding the fundamental photochemical pathways of MBT, which can influence its stability and function in various applications, particularly those involving exposure to light. researchgate.netrsc.org

Molecular Docking Studies

Prediction of Binding Mechanisms with Biological Targets (e.g., bacterial kinases, DNA gyrases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the binding mechanisms of potential drug candidates, such as derivatives of 2-mercaptobenzothiazole, with biological targets. researchgate.netnih.gov

Studies on novel acetamide derivatives of 2-mercaptobenzothiazole have used molecular docking to explore their potential antibacterial mechanisms. nih.govacs.orgresearchgate.netnih.gov The results have shown that these compounds have a high affinity for crucial bacterial enzymes like kinases and DNA gyrases. researchgate.netnih.gov For example, a particularly active derivative, designated as molecule 2i, was found to share the same hydrophobic pockets as the well-known antibiotic levofloxacin (B1675101) when docked with bacterial kinases and DNA gyrases. nih.govacs.orgresearchgate.netnih.gov This suggests that the antibacterial activity of these derivatives may stem from their ability to inhibit these essential enzymes, disrupting processes like energy metabolism and DNA replication in bacteria. researchgate.net

In the case of docking with a bacterial kinase (PDB ID: 4X8L), molecule 2i formed hydrogen bonds with the amino acid residues ARG36 and ARG156. nih.gov When docked with DNA gyrase (PDB ID: 4DUH), the same molecule exhibited stable hydrogen bonds with key residues. nih.gov These specific interactions highlight the potential for these compounds to act as effective inhibitors. The prediction of such binding modes is a critical step in the rational design of new and more potent antibacterial agents based on the 2-mercaptobenzothiazole scaffold. nih.gov

Ligand Preparation and Docking Against Protein Targets

The process of molecular docking involves several key steps, including the preparation of both the ligand (the small molecule, e.g., a 2-mercaptobenzothiazole derivative) and the protein target. The ligands are typically sketched using molecular modeling software and optimized to find their lowest energy conformation. acs.org The protein structures, often obtained from the Protein Data Bank (PDB), are "cleaned" by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. acs.org

In one study, 29 derivatives of 2-mercaptobenzothiazole were prepared as ligands and docked against the protein S. aureus tyrosyl-tRNA synthetase (TYrRS), a known antibacterial target. researcher.lifeijlpr.comresearchgate.net The docking results were evaluated based on docking scores, which estimate the binding affinity between the ligand and the protein. researchgate.net

The derivatives K6, K18, and K20 showed the best docking scores, indicating a strong predicted binding affinity for the active site of S. aureus TYrRS. researcher.lifeijlpr.comresearchgate.net Such in silico screening allows researchers to prioritize which compounds to synthesize and test experimentally, streamlining the drug discovery process. ijlpr.comijlpr.com The docking poses also reveal important interactions, such as hydrophobic interactions and hydrogen bonds with active site amino acid residues, which are crucial for the stability of the ligand-protein complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in modern medicinal chemistry for the design and development of new therapeutic agents. These computational models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect a compound's efficacy, QSAR models can predict the activity of novel, unsynthesized molecules, thereby saving time and resources in drug discovery. For derivatives of this compound, QSAR studies would be instrumental in optimizing their potential therapeutic applications by identifying the key structural attributes that govern their biological actions.

The development of QSAR models for a class of compounds like this compound derivatives involves creating a dataset of molecules with known biological activities and then using statistical methods to correlate these activities with calculated molecular descriptors. These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D QSAR Models: These models utilize descriptors that are derived from the 2D representation of a molecule. These descriptors can include constitutional parameters (e.g., molecular weight, atom counts), topological indices (which describe molecular branching and shape), and electronic properties (e.g., molar refractivity). A common method for developing 2D QSAR models is multiple linear regression (MLR) or partial least squares (PLS) regression. While specific 2D QSAR models for this compound were not found in the reviewed literature, a hypothetical model would take the form of an equation linking biological activity to these 2D descriptors. The quality and predictive power of such a model are assessed using statistical metrics like the coefficient of determination (r²), the cross-validated coefficient (q²), and the F-test value. A high r² value indicates a good fit of the model to the training data, while a high q² suggests good predictive ability for new compounds.

A study on the closely related 2-mercaptobenzothiazole derivatives illustrates the statistical validation of such models. For a 2D QSAR model, a high coefficient of determination (r² = 0.9425) and cross-validation coefficient (q² = 0.9018) were achieved. researcher.lifeijlpr.com For a 3D QSAR model of the same series, the q² was 0.8171 and the predictive r² was 0.7006. researcher.lifeijlpr.com These values indicate robust and predictive models for that specific chemical class.

Table 1: Representative Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by systematically leaving out data points during model construction. | > 0.5 |

| pred_r² (Predictive r² for test set) | A measure of the predictive ability of the model for an external set of compounds not used in model generation. | > 0.5 |

| F-value (F-test value) | Indicates the statistical significance of the model. | High value |

This table represents typical parameters used to validate QSAR models. Specific values would be generated from experimental data.

The primary goal of a QSAR study is to understand how specific structural features of a molecule influence its biological activity. This understanding allows for the rational design of more potent and selective compounds. The models can reveal positive and negative correlations between certain molecular descriptors and the measured activity.

For a series of this compound derivatives, a QSAR analysis would aim to answer questions such as:

Which positions on the thiazole ring are most sensitive to substitution?

Do electron-donating or electron-withdrawing substituents enhance or diminish activity?

How do the size and shape (steric properties) of the substituents affect the molecule's ability to interact with its biological target?

What is the role of hydrophobicity or hydrophilicity in different parts of the molecule?

For instance, in studies on derivatives of the related 2-mercaptobenzothiazole scaffold, it has been observed that the presence of electron-withdrawing groups on an attached aromatic ring can be essential for potent anti-inflammatory activity. nih.gov Similarly, for antibacterial activity, derivatives with more electron-withdrawing groups on an amine moiety were found to be more active. acs.org A QSAR model would quantify these relationships. For example, a positive coefficient for a descriptor representing electronegativity would mathematically confirm that higher electronegativity in a specific region of the molecule is beneficial for activity.

3D QSAR contour maps provide a visual representation of these correlations. A green-colored contour in a steric map might indicate that bulkier substituents are favored in that region for higher activity, while a yellow contour would suggest that bulk is detrimental. Similarly, blue and red contours in an electrostatic map typically denote regions where positive and negative charges, respectively, are favorable.

While specific QSAR analyses for this compound are not detailed in the available literature, the principles of QSAR would be directly applicable to guide the synthesis and optimization of its derivatives for various biological targets.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Medicinal Chemistry and Biological Activities of 2 Mercaptothiazole Derivatives

Antimicrobial Activities

2-Mercaptobenzothiazole (B37678) and its derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. mdpi.comnih.gov These compounds have shown promise in combating various pathogens, and their mechanisms of action continue to be an active area of research. nih.govsemanticscholar.org

Derivatives of 2-mercaptobenzothiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. atamanchemicals.com

A series of novel hybrid compounds of 2-mercaptobenzothiazole linked with different aryl amines were synthesized and screened for their in vitro antibacterial activities. nih.gov Among the synthesized compounds, derivatives 2b , 2c , and 2i exhibited significant antibacterial activity, comparable to the standard drug levofloxacin (B1675101). acs.orgscispace.com Specifically, compound 2i showed the most promising and broad-spectrum activity against all tested bacterial strains. acs.orgsemanticscholar.org The minimum inhibitory concentration (MIC) values for compounds 2b and 2i were found to be close to that of levofloxacin, particularly against E. coli, S. typhi, S. aureus, and B. subtilis. acs.org

Another study focused on low molecular weight 2-mercaptobenzothiazole derivatives, identifying compounds 2e and 2l as the most active. ucl.ac.be Compound 2e was a potent and selective inhibitor of S. aureus strains with a MIC value of 3.12 µg/mL, while compound 2l was effective against the Gram-negative bacterium E. coli with a MIC of 25 µg/mL. researchgate.netucl.ac.benih.gov The presence of a trifluoromethyl group at the 6-position in compound 2e and a nitro group in compound 2l were crucial for their activity. ucl.ac.be

Furthermore, derivatives of 2-mercaptobenzothiazole linked to a chroman-4-one moiety have been evaluated. researchgate.net Compounds with 6-Cl or 6,7-dimethyl substituents on the chroman-4-one part showed significant activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.govsemanticscholar.orgresearchgate.net Similarly, 2-mercaptobenzothiazole derivatives incorporating 1,3,4-thiadiazole (B1197879) and 3-chloro-2-azetidinone moieties also displayed potent antibacterial properties against both Gram-positive and Gram-negative strains. nih.govsemanticscholar.org

Table 1: Antibacterial Activity of Selected 2-Mercaptothiazole Derivatives

| Compound | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 2b | E. coli, S. typhi, S. aureus, B. subtilis | MIC values close to levofloxacin | acs.org |

| 2c | Various bacterial strains | Significant antibacterial activity | acs.org |

| 2i | Various bacterial strains | Maximum antibacterial activity among tested series | acs.orgscispace.com |

| 2e | Staphylococcus aureus | MIC: 3.12 µg/mL | researchgate.netucl.ac.benih.gov |

| 2l | Escherichia coli | MIC: 25 µg/mL | researchgate.netucl.ac.benih.gov |

| Chroman-4-one derivatives (6-Cl or 6,7-dimethyl substituted) | Staphylococcus aureus, Bacillus subtilis | Significant activity | nih.govsemanticscholar.orgresearchgate.net |

| 1,3,4-thiadiazole and 3-chloro-2-azetidinone derivatives | Gram-positive and Gram-negative bacteria | Potent antibacterial activity | nih.govsemanticscholar.org |

| C6 and C7 (phenylacetamides with -CF3) | Staphylococcus aureus ATCC 43300 | MICs: 9.43 and 7.73 µM | benthamscience.com |

The antifungal potential of 2-mercaptobenzothiazole derivatives has been well-documented. mdpi.comnih.gov Various synthesized derivatives have shown significant activity against pathogenic fungi like Candida albicans and Aspergillus niger. nih.govsemanticscholar.org

For instance, 2-(alkenylthio)-5-aminobenzothiazoles were synthesized and screened for their antimicrobial activity. nih.gov Derivatives with –(CH2)3-CH=CH2 or –CH2CH=CH-C2H5 groups at the second position of the benzothiazole (B30560) ring demonstrated a maximum inhibitory effect against Candida albicans, with a MIC of 15.6 μg/mL. nih.gov Additionally, certain 2-alkylthio-6-aminobenzothiazoles have displayed significant anti-yeast activity. nih.govsemanticscholar.org

In another study, novel 4-substituted phenyl-3-chloro-1-[(benzothiazolylthio)acetamidyl]-2-azetidinones were synthesized. nih.gov Compounds with 4-OH-C6H4 and 2-Cl-C6H4 groups at the fourth position of the azetidinone nucleus were most active against Aspergillus niger. nih.govsemanticscholar.org Derivatives with 3-OH-C6H4 and 3-Cl-C6H4 groups showed significant activity against Candida albicans. nih.govsemanticscholar.org

A series of benzothiazolylthioacetyl amino acid and peptide derivatives were also synthesized and evaluated for their antifungal activity. arkat-usa.org Three of the thirty-two tested compounds showed high activity, comparable to fluconazole (B54011) at 100 ppm against Candida albicans. arkat-usa.org However, most of these derivatives were inactive against Aspergillus flavus. arkat-usa.org

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Type | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 2-(alkenylthio)-5-aminobenzothiazoles (with –(CH2)3-CH=CH2 or –CH2CH=CH-C2H5) | Candida albicans | MIC: 15.6 μg/mL | nih.gov |

| 4-substituted phenyl-3-chloro-1-[(benzothiazolylthio)acetamidyl]-2-azetidinones (with 4-OH-C6H4 and 2-Cl-C6H4) | Aspergillus niger | Most active in series | nih.govsemanticscholar.org |